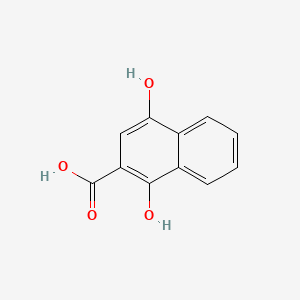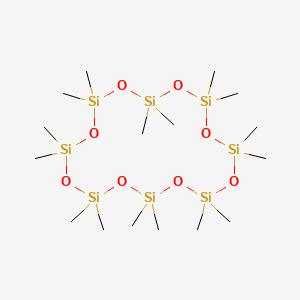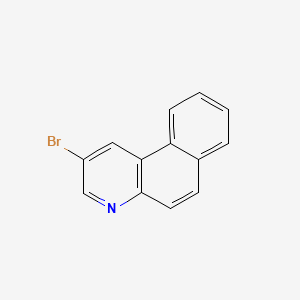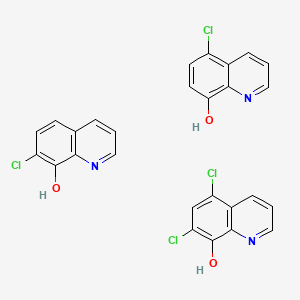
Halquinol
Übersicht
Beschreibung
Halquinol is an antimicrobial compound that belongs to the group of hydroxyl-quinolines . It is used in poultry and swine to depress the activity of the gastrointestinal tract, thereby enhancing digestion and absorption of nutrients . Halquinol is also known as an antibacterial drug .
Synthesis Analysis
Halquinol is a mixture of quinoline derivatives that contains 5,7-dichloro-8-hydroxyquinoline (5,7-DCHQ) at 57–74% w/w, 5-chloro-8-hydroxyquinoline (5-CHQ) at 23–40% w/w, and 7-chloro-8-quinoline (7-CHQ) at 0–4% w/w .Molecular Structure Analysis
The molecular formulas of the three constituent molecules of halquinol are: 5,7-dichloro-8-hydroxy quinoline: C9H5Cl2NO, 5-chloro-8-hydroxy quinoline and 7-chloro-8-hydroxy quinoline: C9H6ClNO .Chemical Reactions Analysis
Halquinol is composed of a mixture of chlorinated products of quinolin-8-ol. Chlorinating quinolin-8-ol yields a mixture, generically called halquinol .Wissenschaftliche Forschungsanwendungen
Pharmacology
- Summary of Application : Halquinol has been observed to non-specifically depress tone and motility in isolated intestinal smooth muscle and reduce intestinal motility in intact animals . These properties may be involved in its therapeutic effects .
- Methods of Application : The specific methods of application are not detailed in the available resources. However, the study involved observations on the effects of Halquinol on isolated intestinal smooth muscle and intact animals .
- Results or Outcomes : The outcomes suggest that Halquinol can depress tone and motility in the intestinal smooth muscle, which could be beneficial in certain therapeutic contexts .
Veterinary Medicine
- Summary of Application : Halquinol is used as a veterinary drug in pigs and poultry to enhance growth performance . It is also used for the control and treatment of non-specified diarrhea, particularly in pigs .
- Methods of Application : Halquinol is administered orally at a feed inclusion rate of 60-600 mg/kg .
- Results or Outcomes : The use of Halquinol has been associated with enhanced growth performance in pigs and poultry .
Growth Performance Enhancement
- Summary of Application : Halquinol is used in several countries as a veterinary drug in pigs and poultry to enhance growth performance .
- Methods of Application : Halquinol is added to animal feed to promote growth and prevent diseases .
- Results or Outcomes : The use of Halquinol has been associated with enhanced growth performance in pigs and poultry .
Intestinal Motility Reduction
- Summary of Application : Halquinol non-specifically depresses tone and motility in isolated intestinal smooth muscle and reduces intestinal motility in intact animals .
- Methods of Application : The specific methods of application are not detailed in the available resources. However, the study involved observations on the effects of Halquinol on isolated intestinal smooth muscle and intact animals .
- Results or Outcomes : The outcomes suggest that Halquinol can depress tone and motility in the intestinal smooth muscle, which could be beneficial in certain therapeutic contexts .
ADME (Absorption, Distribution, Metabolism, and Excretion)
- Summary of Application : Halquinol’s ADME properties have been reviewed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
- Methods of Application : The specific methods of application are not detailed in the available resources. However, the study involved a review of the ADME of Halquinol as described by JECFA .
- Results or Outcomes : The outcomes of the review are not detailed in the available resources .
Toxicology
- Summary of Application : The toxicology of Halquinol has been reviewed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
- Methods of Application : The specific methods of application are not detailed in the available resources. However, the study involved a review of the toxicology of Halquinol as described by JECFA .
- Results or Outcomes : The outcomes of the review are not detailed in the available resources .
Maximum Residue Limits Review
- Summary of Application : The European Food Safety Authority (EFSA) reviewed the Maximum Residue Limits for halquinol in pig tissues as set by JECFA .
- Methods of Application : The specific methods of application are not detailed in the available resources. However, the study involved a review of the Maximum Residue Limits for halquinol in pig tissues as set by JECFA .
- Results or Outcomes : EFSA considers that the MRLs for halquinol proposed by JECFA are sufficiently low to ensure the safety of European consumers when exposed to foodstuffs from halquinol treated pigs .
Antimicrobial
- Summary of Application : Halquinol is an antimicrobial used as a feed additive for poultry and as a pig growth promotant .
- Methods of Application : Halquinol is added to animal feed to act as an antimicrobial agent .
- Results or Outcomes : The use of Halquinol has been associated with the control and treatment of non-specified diarrhea, particularly in pigs .
Other Applications
- Summary of Application : Halquinol is used in several other applications, including as a veterinary medicine, feed additive, and others .
- Methods of Application : The specific methods of application are not detailed in the available resources. However, the study involved a review of various applications of Halquinol .
- Results or Outcomes : The outcomes of these applications are not detailed in the available resources .
Antimicrobial Feed Additive
- Summary of Application : Halquinol is an antimicrobial used as a feed additive for poultry .
- Methods of Application : Halquinol is added to poultry feed as an antimicrobial agent .
- Results or Outcomes : The use of Halquinol as a feed additive can help control and treat non-specified diarrhea, particularly in poultry .
Pig Growth Promotant
- Summary of Application : Halquinol is used as a pig growth promotant .
- Methods of Application : Halquinol is added to pig feed to promote growth .
- Results or Outcomes : The use of Halquinol has been associated with enhanced growth performance in pigs .
Review of Maximum Residue Limits
- Summary of Application : The European Food Safety Authority (EFSA) reviewed the Maximum Residue Limits for halquinol in pig tissues as set by JECFA .
- Methods of Application : The specific methods of application are not detailed in the available resources. However, the study involved a review of the Maximum Residue Limits for halquinol in pig tissues as set by JECFA .
- Results or Outcomes : EFSA considers that the MRLs for halquinol proposed by JECFA are sufficiently low to ensure the safety of European consumers when exposed to foodstuffs from halquinol treated pigs .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQBENAYFZFNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17Cl4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230490 | |
| Record name | Halquinols | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Halquinols | |
CAS RN |
8067-69-4 | |
| Record name | Halquinols [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halquinols | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



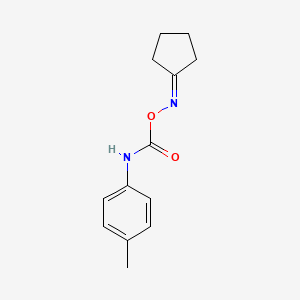
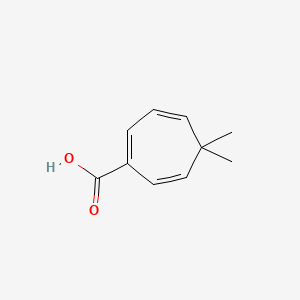
![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)
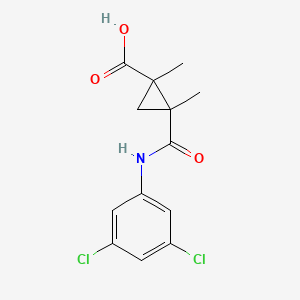
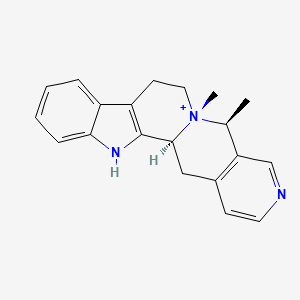
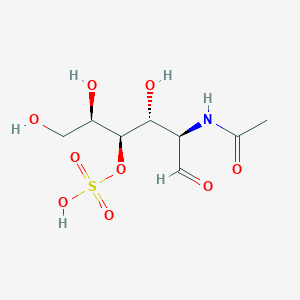
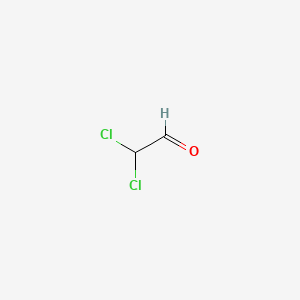
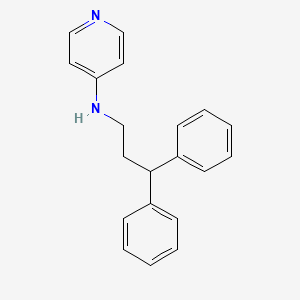
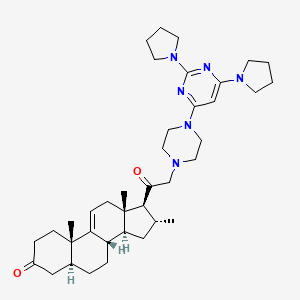
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)
![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)
